Alendronate disodium

Description

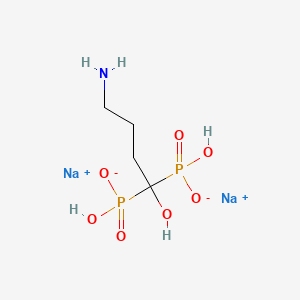

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

134606-40-9 |

|---|---|

Molecular Formula |

C4H11NNa2O7P2 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

disodium;[4-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]butyl]-hydroxyphosphinate |

InChI |

InChI=1S/C4H13NO7P2.2Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

LMWOPQOPFYJQLI-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(O)(P(=O)(O)[O-])P(=O)(O)[O-])CN.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Fundamental Principles of Bisphosphonate Interaction with Bone Mineral

The initial and critical step in the action of alendronate disodium (B8443419) involves its interaction with the mineral component of bone. This interaction is governed by the compound's intrinsic chemical properties, which dictate its localization and concentration at sites of active bone remodeling.

P-C-P Backbone Structure and Hydroxyapatite (B223615) Affinity

Bisphosphonates, including alendronate disodium, are synthetic analogs of pyrophosphate, a naturally occurring compound involved in bone metabolism. fda.govhres.cascirp.org A key structural feature of bisphosphonates is the substitution of the oxygen atom in the P-O-P bond of pyrophosphate with a carbon atom, creating a stable P-C-P backbone. nih.govoup.comnih.govtandfonline.com This P-C-P structure is resistant to enzymatic hydrolysis, contributing to the long half-life of the drug in bone. nih.govtandfonline.com

The two phosphonate (B1237965) groups in the P-C-P backbone are essential for the high affinity of this compound for hydroxyapatite, the primary mineral component of bone. nih.govoup.comfabad.org.tr This strong binding affinity is further enhanced by the presence of a hydroxyl group at the R1 position of the carbon atom, which allows for tridentate binding to calcium ions on the hydroxyapatite surface. nih.govnih.gov This robust chelation to the bone mineral is a prerequisite for the subsequent cellular effects of the drug.

Preferential Localization to Active Bone Remodeling Sites

Following administration, this compound is rapidly cleared from the plasma and preferentially accumulates at sites of active bone remodeling, where bone resorption is occurring. hres.canih.govnih.govpharmgkb.org Studies using radiolabeled alendronate have demonstrated a significantly higher concentration of the compound on osteoclast surfaces compared to osteoblast surfaces. hres.canih.govsupremecourt.gov This targeted localization is a direct consequence of its high affinity for the exposed hydroxyapatite crystals in the resorption lacunae created by osteoclasts. nih.gov As osteoclasts break down the bone matrix, the localized acidic environment releases the alendronate, making it available for uptake by these cells. nih.gov

Intracellular Mechanisms within Osteoclasts

Once concentrated at the bone surface, this compound is internalized by osteoclasts, where it disrupts key cellular processes, ultimately leading to the inhibition of bone resorption.

Internalization into Osteoclasts via Endocytosis

This compound enters osteoclasts primarily through fluid-phase endocytosis. drugbank.com As osteoclasts resorb bone, they internalize the bone matrix components, including the bound alendronate, into endocytic vesicles. nih.govdrugbank.com This process of internalization is crucial for the drug to reach its intracellular target.

Mevalonate (B85504) Pathway Inhibition

The primary intracellular target of nitrogen-containing bisphosphonates like this compound is the mevalonate pathway. scirp.orgconicet.gov.araap.orgsigmaaldrich.comoatext.com This metabolic pathway is essential for the production of cholesterol and isoprenoid lipids, which are vital for various cellular functions, including the post-translational modification of small GTP-binding proteins. aap.orgpatsnap.comthebiogrid.org

Within the mevalonate pathway, alendronate specifically and potently inhibits the enzyme farnesyl diphosphate (B83284) synthase (FDPS). fda.govpharmgkb.orgconicet.gov.aroatext.compatsnap.comthebiogrid.orgscbt.comnih.govmdpi.com FDPS is a key enzyme that catalyzes the synthesis of farnesyl diphosphate (FPP), a precursor for both cholesterol and geranylgeranyl diphosphate (GGPP). oatext.compatsnap.com

The inhibition of FDPS by alendronate disrupts the synthesis of these essential isoprenoid lipids. aap.org This, in turn, prevents the prenylation of small GTP-binding proteins such as Ras, Rho, and Rab. pharmgkb.orgaap.orgthebiogrid.org Prenylation is a critical post-translational modification that anchors these proteins to the cell membrane, enabling them to participate in vital cellular processes. In osteoclasts, these proteins are essential for maintaining the ruffled border, cytoskeletal organization, and vesicular trafficking required for bone resorption. pharmgkb.org The disruption of these functions ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption. scirp.orgpatsnap.com

Disruption of Isoprenoid Lipid Synthesis (e.g., FPP, GGPP)

A primary molecular target of alendronate is the mevalonate pathway, a critical metabolic route for the production of cholesterol and various non-sterol isoprenoid lipids. fabad.org.trpnas.orgnih.gov Specifically, alendronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway. conicet.gov.arnih.govijpbs.com This inhibition disrupts the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.orgijpbs.comunl.pt These molecules are vital for the post-translational modification of small GTP-binding proteins. pnas.orgnih.gov

The inhibition of FPPS leads to an accumulation of upstream metabolites like isopentenyl diphosphate (IPP). uef.fi The anti-resorptive potency of nitrogen-containing bisphosphonates, including alendronate, directly correlates with their ability to inhibit FPPS. pharmgkb.org

Prevention of Small GTPase (e.g., Ras, Rho, Rac, Rab, Cdc42) Prenylation and Activation

The depletion of FPP and GGPP due to FPPS inhibition has significant downstream consequences. These isoprenoid lipids are crucial for a process called prenylation, where they are attached to small GTPase proteins such as Ras, Rho, Rac, Rab, and Cdc42. pharmgkb.orgnih.govuef.fi Prenylation is essential for the proper localization and function of these proteins, which act as molecular switches in a multitude of cellular processes. unl.pt

By preventing the prenylation of these small GTPases, alendronate effectively deactivates them. pharmgkb.orgconicet.gov.ar This disruption of GTPase signaling interferes with critical osteoclast functions, including cytoskeletal organization, membrane ruffling, vesicular trafficking, and cell survival. pharmgkb.orguef.fi The loss of function of these signaling proteins is a central aspect of alendronate's mechanism of action. pharmgkb.orgscirp.org

Effects on Osteoclast Morphology and Function

The molecular disruptions caused by alendronate manifest as profound changes in the structure and function of osteoclasts. fabad.org.tr

Ruffled Border Disruption and Cytoskeletal Alterations

One of the most prominent effects of alendronate on osteoclasts is the disruption of the ruffled border. merck.comnih.gov The ruffled border is a specialized, highly folded plasma membrane domain that is essential for the secretion of acid and enzymes to resorb bone. merck.comnih.gov Alendronate treatment leads to the loss of this critical structure, rendering the osteoclasts non-functional. merck.comscielo.br

This morphological change is a direct consequence of the disruption of the osteoclast cytoskeleton, which is controlled by the now-inhibited small GTPases like Rho and Rac. uef.fisigmaaldrich.com The disorganization of the actin cytoskeleton prevents the formation and maintenance of the ruffled border. sigmaaldrich.comsemanticscholar.org

Induction of Osteoclast Apoptosis

Alendronate is known to induce apoptosis, or programmed cell death, in osteoclasts. fabad.org.trnih.gov This is a key mechanism by which it reduces the number of active osteoclasts at sites of bone remodeling. fabad.org.trfrontiersin.org The induction of apoptosis is linked to the inhibition of the mevalonate pathway and the subsequent disruption of small GTPase signaling, which is crucial for osteoclast survival. nih.govnih.govuef.fi

The process involves the activation of caspases, key enzymes in the apoptotic cascade. uef.fi However, it's noteworthy that the anti-resorptive effect of alendronate is not solely dependent on apoptosis, as the inhibition of osteoclast function occurs even when apoptosis is blocked. uef.fi

Inhibition of Protein-Tyrosine Phosphatase

Beyond the mevalonate pathway, research has indicated that alendronate can also inhibit protein-tyrosine phosphatases (PTPs). fabad.org.trnih.gov PTPs are enzymes that play a role in cellular signaling pathways that control cell growth and differentiation. conicet.gov.ar

Studies have shown that alendronate can inhibit the activity of several PTPs, including PTPmeg1, in a substrate- and enzyme-specific manner. nih.gov This inhibition can lead to an increase in tyrosine phosphorylation of various proteins, potentially altering signaling pathways within bone cells. conicet.gov.ar While the primary mechanism of alendronate is considered to be the inhibition of FPPS, its effects on PTPs may represent an additional facet of its molecular action. fabad.org.trnih.gov

| Protein-Tyrosine Phosphatase Inhibition | Alendronate can inhibit certain protein-tyrosine phosphatases, such as PTPmeg1. fabad.org.trnih.gov | May contribute to altered cellular signaling in bone cells. conicet.gov.ar |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Farnesyl pyrophosphate (FPP) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Ras |

| Rho |

| Rac |

| Rab |

| Cdc42 |

| Isopentenyl diphosphate (IPP) |

| Protein-tyrosine phosphatase-meg1 (PTPmeg1) |

Influence on Osteoblasts and Bone Marrow Progenitor Cells (BMPC)

This compound, a nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast-mediated bone resorption. nih.goviu.edu However, a growing body of evidence from in vitro research indicates that it also exerts a direct influence on the function of osteoblasts and their precursors, the bone marrow progenitor cells (BMPCs). ors.orgkoreamed.org These interactions are complex and appear to be dependent on factors such as dosage and the specific stage of cellular differentiation. nih.govplos.org

Modulation of Osteoblast Function and Differentiation (in vitro studies)

In vitro studies have demonstrated that alendronate can modulate several aspects of osteoblast behavior, including viability, proliferation, and differentiation. The effects are often dose-dependent. tandfonline.com For instance, one study found that a 5 µM concentration of alendronate had a neutral effect on the proliferation of primary human osteoblasts, while concentrations of 20 µM and 100 µM led to a decline and a dramatic reduction in proliferation, respectively. tandfonline.comnih.govntnu.no Despite the impact on proliferation at higher concentrations, osteoblast viability was not affected by any of the tested dosages (5, 20, and 100 µM). tandfonline.comnih.govntnu.no

Alendronate has been shown to enhance osteoblast differentiation. This is evidenced by the upregulation of key osteogenic markers. e-century.us Studies have reported increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, in cells treated with alendronate. nih.govclinexprheumatol.orgogscience.org For example, one study observed that alendronate treatment significantly increased ALP activity in osteoblasts after 48 and 72 hours of incubation compared to control groups. nih.gov However, the effect on ALP activity can be time-dependent, with one study noting a significant increase after 24 hours, but a decrease after 48 hours. researchgate.net

Furthermore, alendronate treatment has been found to increase the expression of genes associated with later stages of osteoblast differentiation, such as osteocalcin (B1147995). e-century.usnih.govogscience.org This suggests that alendronate not only supports the initial commitment of osteoblasts but also their maturation into bone-forming cells. In some cases, however, particularly at high concentrations, alendronate has been reported to inhibit osteoblast differentiation and the formation of mineralized bone nodules. nih.gov

Table 1: In Vitro Effects of Alendronate on Osteoblast Function

Parameter Cell Type Alendronate Concentration Observed Effect Source Proliferation Primary Human Osteoblasts 5 µM Neutral effect [5, 6] Proliferation Primary Human Osteoblasts 20 µM Decline in proliferation [5, 6] Proliferation Primary Human Osteoblasts 100 µM Dramatic reduction in proliferation [5, 6] Viability Primary Human Osteoblasts 5, 20, 100 µM No effect on viability [5, 6] Alkaline Phosphatase (ALP) Activity Rat Osteoblasts Not specified Significantly increased after 48 and 72 hours nih.gov Alkaline Phosphatase (ALP) Activity MC3T3-E1 (Pre-osteoblast cell line) 10⁻⁹ M - 10⁻⁴ M Increased activity, more effective at lower doses e-century.us Osteocalcin Expression Rat Osteoblasts Not specified Upregulated expression [1, 2] Mineralization Mouse Bone Marrow Cells 10 nM Slight inhibition of bone nodule formation ors.org Mineralization Mouse Bone Marrow Cells 1 µM Complete inhibition of bone nodule formation ors.org

Impact on BMPC Phenotypic Induction: Osteogenesis and Adipogenesis

Bone marrow contains a population of progenitor cells (BMPCs) that can differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat cells). conicet.gov.arfrontiersin.org Alendronate has been shown to influence this lineage commitment, promoting osteogenesis while potentially inhibiting adipogenesis. ors.orgconicet.gov.ar

In vitro studies demonstrate that alendronate enhances the osteogenic differentiation of BMPCs. researchgate.netnih.govnih.gov Treatment of mouse mesenchymal stem cells with alendronate in an osteogenic medium resulted in enhanced mineralization, elevated ALP activity, and increased expression of osteocalcin mRNA. nih.govnih.gov This suggests that alendronate can create a favorable environment for bone formation by directly stimulating progenitor cells to become osteoblasts. researchgate.net A study on human BMPCs found that alendronate treatment during the initial stages of osteogenic differentiation was most effective at enhancing mineralization. plos.org

Conversely, alendronate appears to suppress the differentiation of BMPCs into adipocytes. In a study investigating the effects of advanced glycation end products (AGEs), which promote adipogenesis, co-incubation with alendronate prevented the increase in adipocyte formation. conicet.gov.arconicet.gov.ar Similarly, alendronate was found to reverse the adipogenic effects of dexamethasone (B1670325) on human BMPCs. ors.org This was demonstrated by a decrease in the expression of the adipogenic gene adipsin in cells treated with alendronate. ors.org This dual action—promoting osteogenesis while inhibiting adipogenesis—highlights a significant mechanism through which alendronate may improve bone mass. conicet.gov.ar

Table 2: Influence of Alendronate on BMPC Lineage Commitment (In Vitro) ```html

| Cellular Process | Cell Type | Condition | Effect of Alendronate | Source |

|---|---|---|---|---|

| Osteogenesis | Mouse Mesenchymal Stem Cells | Osteogenic Differentiation Medium | Enhanced mineralization and osteocalcin mRNA expression | [15, 24] |

| Osteogenesis | Human Bone Marrow-Derived Stem Cells | Osteo-induction Medium | Enhanced mineralization, particularly when applied during the initiation stage | researchgate.net |

| Osteogenesis | Rat Bone Marrow Progenitor Cells | Co-incubation with Advanced Glycation End Products (AGEs) | Prevented the AGE-induced decrease in osteogenesis | [19, 30] |

| Adipogenesis | Rat Bone Marrow Progenitor Cells | Co-incubation with Advanced Glycation End Products (AGEs) | Prevented the AGE-induced increase in adipogenesis | [19, 30] |

| Adipogenesis | Human Bone Marrow Mesenchymal Stem Cells | Co-incubation with Dexamethasone | Partially reversed the dexamethasone-induced increase in adipsin expression | nih.gov |

Regulation of Extracellular Matrix-Related Gene Expression (in vitro studies)

The extracellular matrix (ECM) of bone, primarily composed of type I collagen, is crucial for providing structural integrity. Alendronate has been found to regulate the expression of genes responsible for producing key components of the ECM in osteoblasts and chondrocytes.

nih.govresearchgate.net

In vitro studies have shown that alendronate treatment can increase the expression of COL1A1, the gene encoding for type I collagen, in osteoblasts. nih.govogscience.orgunlp.edu.arThis effect contributes to the synthesis of the bone matrix. jst.go.jpOne study using the pre-osteoblast cell line MC3T3-E1 reported that alendronate upregulated the mRNA levels of type 1 collagen. ogscience.orgAnother study noted that nitrogen-containing bisphosphonates, including alendronate, initially enhanced collagen gene expression, though this effect decreased after 10 days of continuous exposure.

nih.gov

Research on human chondrocytes has also shed light on alendronate's effect on ECM-related genes. Treatment with alendronate increased the expression of Col2α1, COL9α2, and Acan (aggrecan), which are essential for cartilage matrix. nih.govresearchgate.netThis effect was mediated through the upregulation of the transcription factor SOX-9. nih.govresearchgate.netgenscript.comFurthermore, alendronate was able to reverse the reduction in these ECM-related genes caused by the inflammatory cytokine tumor necrosis factor-alpha (TNF-α).

nih.govresearchgate.netTable 3: Regulation of Extracellular Matrix-Related Gene Expression by Alendronate (In Vitro)

Generated html Compound Name Reference Table

Compound Name Adipsin Advanced Glycation End Products (AGEs) Aggrecan This compound Alkaline phosphatase (ALP) Clodronate Collagen Dexamethasone Etidronate Ibandronate Nifedipine Osteocalcin Pamidronate Risedronate Tumor necrosis factor-alpha (TNF-α) Zoledronate

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption, Distribution, and Elimination Characteristics in Animal Models

Following intravenous administration in animal models, alendronate disodium (B8443419) undergoes rapid distribution. fda.govhres.ca Preclinical studies in male rats have shown that after an intravenous dose, alendronate transiently distributes to soft tissues but is quickly redistributed to bone or excreted in the urine. fda.govhres.cafda.gov Within five minutes of a 1 mg/kg intravenous dose in rats, approximately 60% of the dose is found in noncalcified tissues. fabad.org.tr This amount decreases significantly to about 5% by one hour and to roughly 1% between 6 and 24 hours post-dose. fabad.org.tr

Conversely, the concentration in bone shows a reciprocal pattern. fabad.org.tr Around 30% of the dose is detected in bone just five minutes after administration, increasing to 60-70% within an hour and then remaining constant for the subsequent 71 hours. fabad.org.trnih.gov This demonstrates a high affinity of alendronate for bone tissue, which serves as its primary site of sequestration. fabad.org.trnih.gov The uptake of alendronate into bone is influenced by the rate of bone turnover, with a larger proportion being taken up by trabecular bone. fabad.org.tr Studies in mice have revealed a significantly higher uptake of radiolabeled alendronate on osteoclast surfaces compared to osteoblast surfaces, by about 10-fold. fda.gov Once incorporated into the bone matrix, alendronate is not pharmacologically active. fda.govmedsafe.govt.nz

The binding of alendronate to plasma proteins varies by species. fabad.org.tr In human plasma, the protein binding is approximately 78%. fda.govhres.ca In rats, dogs, and monkeys, alendronate is about 80%, 73%, and 70% protein-bound, respectively, with albumin being the primary binding protein. fabad.org.tr

Table 1: Alendronate Distribution in Rats Following a Single 1 mg/kg IV Dose

| Time Post-Dose | Percentage of Dose in Noncalcified Tissues | Percentage of Dose in Bone |

| 5 minutes | ~60% | ~30% |

| 1 hour | ~5% | ~60-70% |

| 6-24 hours | ~1% | ~60-70% |

Data sourced from studies in rats. fabad.org.tr

The primary route of elimination for alendronate that is not sequestered in bone is through renal excretion. fabad.org.trnih.gov Following intravenous administration, the drug is rapidly cleared from the plasma and excreted in the urine. nih.gov In laboratory animals, approximately 30% to 40% of an intravenous dose is excreted in the urine within 24 hours, with the majority of this excretion occurring in the first 3 to 4 hours. nih.gov Very little of the drug is excreted in the bile or recovered in the feces after intravenous administration. fabad.org.trnih.gov

Studies in rats indicate that the renal excretion of alendronate is a concentration- and dose-dependent, saturable process, suggesting the involvement of an active transport mechanism. nih.gov However, this secretory pathway does not appear to be one of the typical anionic or cationic transport systems, as it is not affected by inhibitors of these systems. nih.gov Interestingly, the renal clearance of alendronate can be inhibited by another bisphosphonate, etidronate, suggesting that they may compete for the same, yet uncharacterized, renal transport system. nih.gov In rats with induced renal failure, the excretion of alendronate is significantly reduced, leading to its accumulation in plasma and a notable increase in its concentration within bone tissue. fda.govnih.gov

There is no evidence to suggest that alendronate is metabolized in either animals or humans. fda.govhres.cafabad.org.trtga.gov.au The compound is eliminated from the body unchanged, primarily through renal excretion. fabad.org.trvetoncologia.com The portion of the drug that is taken up by the skeleton is released very slowly, with a terminal half-life in bone estimated to be around 200 days in rats and 1000 days in dogs. fabad.org.trnih.gov This long persistence is likely due to its slow dissolution rate from bone tissue. nih.gov

Computational and Mechanistic Pharmacokinetic-Pharmacodynamic (PK-PD) Models

To understand and predict the disposition and effects of alendronate, various computational pharmacokinetic (PK) models have been developed. These models are essential for simulating the drug's behavior over both short and long-term treatments. frontiersin.orgnih.govuoa.gr

One-compartment models have been used to describe the pharmacokinetics of alendronate based on plasma and urine data. uoa.gr However, for long-term predictions, more complex models are often necessary. frontiersin.orgnih.govuoa.gr Research suggests that at least a three-compartment model is required to accurately predict the short- and long-term effects of alendronate. frontiersin.orgnih.govuoa.gr These multi-compartment models typically represent different physiological spaces, such as:

A central compartment representing plasma.

A compartment for the bone surface.

A compartment representing deep bone. researchgate.netresearchgate.net

Some models further distinguish between "active" alendronate on the bone surface, which is accessible to osteoclasts, and "inactive" alendronate that is buried within the bone matrix. frontiersin.orgresearchgate.net These models help to simulate the rapid distribution to non-calcified tissues, followed by the competing processes of sequestration into the skeleton and renal elimination. fabad.org.trfrontiersin.org

Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to predict the impact of alendronate on bone remodeling parameters. frontiersin.orgnih.govuoa.gr These models link the pharmacokinetic profile of the drug to its pharmacodynamic effects on bone cells. frontiersin.org

These models can predict changes in bone mineral density (BMD) at specific sites, such as the hip and lumbar spine. frontiersin.orgnih.govuoa.gr They have shown that the bone density gain is primarily due to an increase in tissue mineralization and a decrease in porosity. frontiersin.orgnih.govuoa.gr The models also predict a rapid decrease in the osteoclast population within the first month of treatment, followed by a subsequent decrease in the osteoblast population due to the coupling of bone resorption and formation. frontiersin.orgnih.govuoa.gr

Furthermore, PK-PD models can be used to analyze the effects of different dosing regimens. frontiersin.orgnih.govuoa.gr For instance, simulations have indicated that both weekly and daily dosing regimens result in very similar evolutions in bone density gain, suggesting that alendronate accumulates quickly in bone and saturates its binding sites. frontiersin.orgnih.govuoa.gr These predictive models are valuable tools for analyzing the effects of alendronate and have the potential to aid in the design of patient-specific treatment strategies. frontiersin.org

Simulation of Osteoclast and Osteoblast Population Dynamics

Preclinical pharmacodynamic models have been instrumental in simulating the effects of alendronate disodium on the dynamic interplay between osteoclasts and osteoblasts, the two primary cell types governing bone remodeling. These models often incorporate the intricate signaling pathways that regulate bone cell populations, including the RANK-RANKL-OPG and Wnt-Sclerostin-LRP5/6 pathways. elifesciences.orguoa.gr

Mathematical models have been developed to simulate the absorption of alendronate and its subsequent impact on bone turnover. researchgate.net These models demonstrate that alendronate administration leads to a rapid decrease in the osteoclast population within the first month of treatment. researchgate.netfrontiersin.orgnih.gov This reduction is attributed to two primary mechanisms: the impairment of the osteoclasts' resorptive capacity and the induction of their apoptosis (programmed cell death). frontiersin.org Specifically, alendronate disrupts the cytoskeleton of osteoclasts by inhibiting farnesyl pyrophosphate (FPP) synthase, leading to the disappearance of the clear zones and ruffled borders essential for bone resorption. researchgate.net

The simulation of these population dynamics is crucial for understanding the long-term effects of alendronate on bone health. By modeling the interplay between different cell populations, researchers can predict how drug interventions will alter the bone remodeling unit (BRU) and ultimately affect bone mineral density (BMD) and bone strength. elifesciences.orgbiorxiv.org These models often include components such as pre-osteoclasts, mature osteoclasts, pre-osteoblasts, and mature osteoblasts, allowing for a detailed analysis of the cellular-level response to alendronate. elifesciences.orgchemrxiv.org

Site-Specific Bone Response Prediction in Models

A significant advancement in the preclinical modeling of this compound is the ability to predict site-specific responses in bone. uoa.grfrontiersin.orgnih.gov Clinical data has shown that the bone density gain (BDG) following alendronate treatment can vary between different skeletal sites, such as the hip and the lumbar spine. frontiersin.orgnih.gov Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to explain and predict these differences. uoa.grfrontiersin.orgnih.gov

These models have identified that the site-specific response is primarily due to an increase in tissue mineralization and a decrease in porosity. frontiersin.orgnih.gov The variation in BDG between sites is linked to factors such as different mechanical loading patterns and the dependence of released alendronate on the bone-specific surface area and porosity. uoa.grfrontiersin.orgnih.gov For instance, trabecular bone, which has a higher turnover rate and surface area than cortical bone, shows a greater uptake of alendronate. nih.gov This preferential deposition in areas of active remodeling contributes to the differential effects observed at various skeletal locations. nih.gov

PK-PD models have successfully reproduced clinical findings, showing a greater BDG in the hip (around 7%) compared to the lumbar spine (around 4%) after a two-year treatment period. frontiersin.orgnih.gov By integrating data on local bone architecture and turnover rates, these models can provide valuable predictions for how alendronate will affect specific bones that are at high risk of fracture. This capability is essential for designing patient-specific treatment strategies and optimizing therapeutic outcomes. researchgate.netfrontiersin.org The models can also simulate the effects of different dosing regimens, demonstrating that both weekly and daily administrations can lead to similar BDG evolution due to the rapid accumulation and saturation of alendronate in the bone. frontiersin.orgnih.gov

Animal Studies on Bone Tissue Response to Alendronate

Animal studies have provided crucial in-vivo evidence of the effects of this compound on bone tissue, corroborating the predictions from preclinical models. These studies, often utilizing ovariectomized (OVX) rats or mice as models for postmenopausal osteoporosis, have consistently demonstrated the efficacy of alendronate in improving bone health. plos.orgatlantic-bone-screen.comnih.gov

In these animal models, alendronate treatment has been shown to significantly increase bone mineral density (BMD) and improve bone microarchitecture. plos.orgnih.govnih.gov For example, studies in OVX rats have reported increased trabecular bone volume, number, and thickness, along with a decrease in trabecular separation. plos.orgnih.gov These changes indicate a protective effect on the structural integrity of the bone. nih.gov Micro-computed tomography (micro-CT) analyses have confirmed these findings, showing that alendronate preserves and enhances bone structure in treated animals compared to untreated OVX controls. plos.orgatlantic-bone-screen.com

Histological examinations have further elucidated the cellular mechanisms behind these macroscopic changes. Alendronate treatment leads to a reduction in osteoclast numbers and activity at the bone surface. scielo.br Studies have observed atypical and non-functional osteoclasts in alendronate-treated animals, characterized by a lack of a ruffled border and a greater distance from the bone surface. scielo.br Conversely, while the primary effect is on osteoclasts, some studies suggest that alendronate may also have modest effects on osteoblasts, with some evidence of stimulated odontoblastic activity and dentin formation in specific contexts. rde.ac

The following tables summarize key findings from various animal studies investigating the effects of alendronate on bone tissue.

| Study Focus | Animal Model | Key Findings | Reference |

| Bone Mineral Density & Microarchitecture | Ovariectomized Mice | Increased trabecular BMD, bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N); Decreased trabecular separation (Tb.Sp) and structure model index (SMI). | plos.org |

| Particle-Induced Osteolysis | Rat | Prevented or reversed bone loss induced by polyethylene (B3416737) particles, with significant increases in periprosthetic bone volume. | drmillett.com |

| Trabecular Bone Structure | Ovariectomized Rat | Increased bone density in the femoral epiphysis by 15% compared to control and 27% compared to untreated OVX group. | nih.gov |

| Castration-Induced Bone Loss | Male Rat | Prevented the reduction in bone density, ash, calcium, and phosphate (B84403) content seen in castrated rats and preserved mechanical strength. | nih.gov |

| Bone Microarchitecture in Normal Bone | Adult Male Rabbit | Increased volumetric BMD and bone volume fraction (BVF) in the trabecular region of the femoral head at 6 and 12 months. | nih.gov |

These studies collectively affirm the potent anti-resorptive action of alendronate, leading to increased bone mass and improved structural integrity in various animal models of bone loss.

Synthetic Chemistry and Analytical Methodologies

Synthetic Routes and Chemical Modifications of Alendronate Disodium (B8443419)

The synthesis of alendronate disodium has evolved from early, classical methods to more diverse and efficient modern techniques. Concurrently, significant research has focused on modifying the alendronate molecule and developing advanced formulations to enhance its properties and utility.

The classical and most cited early synthesis of alendronate involves the reaction of 4-aminobutyric acid with a mixture of phosphorous acid and phosphorus trichloride (B1173362). umich.edu This reaction was typically carried out in the presence of methanesulfonic acid as a solvent. google.comchemicalbook.com A key patent for this process describes reacting 4-aminobutyric acid, phosphorous acid, and phosphorous trichloride, followed by quenching with water, hydrolysis, and pH adjustment with sodium hydroxide (B78521) to yield alendronate sodium trihydrate. google.comchemicalbook.com However, this traditional method has limitations, including the tendency of the reaction mixture to solidify, which complicates mixing and handling. nih.gov Furthermore, safety concerns have been raised regarding the reaction between methanesulfonic acid and phosphorus trichloride, which can become self-heating and lead to an uncontrolled exotherm at high temperatures. google.com

In parallel with synthetic developments, extensive work has been done on creating new formulations to improve patient experience and the compound's physical properties. To address issues like gastrointestinal irritation, drinkable and effervescent formulations have been developed. nih.gov One such formulation is an effervescent buffered solution designed to have a pH of approximately 5 to minimize contact of solid alendronate with the gastrointestinal mucosa. nih.gov Other liquid formulations incorporate viscosity agents like xanthan gum to create a syrup-like consistency. nih.gov Effervescent tablets, which dissolve in water before administration, have also been formulated, sometimes in combination with Vitamin D3, to improve intestinal permeability. researchgate.netsemanticscholar.org Further innovation includes the development of gastroresistant tablets containing alendronate-loaded microparticles, designed for controlled release and to protect the upper gastrointestinal tract. scielo.br Nanotechnology has also been applied, leading to the creation of nano-liposomal formulations that incorporate biodegradable polymers like starch to enhance the drug's properties and gastric tolerance. isciii.es

Research into the synthesis of alendronate has explored various solvents and energy sources to improve yield, purity, and environmental footprint. nih.gov

Methanesulfonic Acid (MSA): MSA remains a widely used solvent for alendronate synthesis. nih.govmdpi.com An optimized approach involves reacting 4-aminobutyric acid with approximately 3.2 equivalents of phosphorus trichloride in MSA, often without the need for phosphorous acid. researchgate.netingentaconnect.com Yields using MSA as the reaction solvent can range from moderate to high, with reports of 50% to 90%. mdpi.com

Sulfolane (B150427): Sulfolane serves as an effective alternative solvent. mdpi.comnih.gov Unlike reactions in MSA, the synthesis of alendronate in sulfolane requires the presence of both phosphorous acid and phosphorus trichloride. researchgate.netmdpi.com This method has been reported to produce sodium alendronate in moderate to good yields. mdpi.comnih.gov

Ionic Liquids (ILs): Ionic liquids have been investigated as both reaction media and catalysts. mdpi.comgoogle.comresearchgate.net While early use of ILs as the primary solvent resulted in low yields (around 31%), their application as additives in conventional solvents like sulfolane has proven more successful, boosting yields to a range of 58% to 80%. mdpi.com Imidazolium-based ILs such as [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) have been used effectively in these syntheses. mdpi.comgoogle.com A patented method utilizing an ionic liquid as the reaction medium claims advantages such as mild reaction conditions, simple product separation, and high yield and purity. google.com

Microwave-Assisted Synthesis (MWAS): The application of microwave irradiation represents a significant advancement in the synthesis of alendronate and other bisphosphonates. mdpi.comresearchgate.net MWAS drastically reduces reaction times from several hours under conventional heating to as little as 17 minutes. mdpi.comresearchgate.net This rapid, one-pot synthesis method achieves yields that are comparable or sometimes superior to traditional procedures, making it a simple, efficient, and more environmentally friendly alternative. mdpi.com

| Methodology | Key Reagents/Solvents | Typical Reaction Time | Reported Yields | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional (MSA) | 4-aminobutyric acid, PCl₃, H₃PO₃, Methanesulfonic Acid | Several hours | 50-90% | Established method; potential for solidification and thermal runaway. | google.commdpi.com |

| Sulfolane | 4-aminobutyric acid, PCl₃, H₃PO₃, Sulfolane | Several hours | Moderate to good | Alternative to MSA; requires both P-reagents. | mdpi.comnih.govresearchgate.net |

| Ionic Liquids (as additive) | Standard reagents + ILs (e.g., [bmim][BF₄]) in Sulfolane | Several hours | 58-80% | Improved yields over IL as a solvent; synergistic effect. | mdpi.com |

| Microwave-Assisted (MWAS) | Standard reagents, often in Sulfolane | ~17-20 minutes | Good, comparable to conventional | Drastically reduced reaction time; efficient and rapid. | mdpi.comresearchgate.net |

To address some of the inherent limitations of alendronate, researchers have focused on synthesizing derivatives and prodrugs. cuni.cz The primary goal is often to improve pharmacological properties. cuni.cz One strategy involves creating prodrugs that can be converted to the active form in vivo, as demonstrated with N-myristoylalendronic acid, which showed a 25% conversion rate after intravenous administration in rats. researchgate.net

The synthesis of these derivatives can be challenging but offers a pathway to new therapeutic agents. cuni.cz A convenient synthetic strategy has been developed to produce alendronate derivatives with tunable functional groups on their side chains, creating a versatile platform of conjugatable bisphosphonates for applications like bone-targeted drug delivery. researchgate.net Another innovative approach involves conjugating alendronic acid with other bioactive molecules. For instance, novel conjugates of alendronate with an osteogenic oxysterol (OXY133) have been synthesized to enhance delivery to bone tissue and actively stimulate new bone formation. google.com These bone-selective conjugates aim to maximize therapeutic effects at the target site while minimizing systemic exposure. google.com

Attaching alendronate to polymer backbones has emerged as a promising strategy for creating advanced biomaterials, particularly for bone-related applications. The strong affinity of the alendronate moiety for calcium cations in bone mineral makes it an excellent targeting ligand. nih.govrsc.org

Poly(2-oxazoline)s (POx) have been extensively used for this purpose due to their biocompatibility and the ease with which their side chains can be functionalized. nih.govrsc.orgacs.org The synthesis typically involves a multi-step process beginning with the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, followed by post-polymerization modification steps to attach the alendronate group via an amidation reaction. nih.govacs.org This approach allows for the creation of a library of polymers with a tunable amount of alendronate, hydroxyl, and carboxylic acid groups, thereby controlling the polymer's affinity for calcium. nih.govacs.org These functionalized polymers can be used to form self-healing hydrogels and bone-adhesive membranes for regenerative medicine. nih.govrsc.org

Other polymers have also been functionalized with alendronate. For example, alendronate-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been developed to create a system for the sustained release of the drug in the treatment of osteoporosis. researchgate.net In a different approach, a conjugate of hyaluronic acid (HA) and alendronate (HA-ALD) has been synthesized to serve as a macromolecular drug delivery system for the intra-articular treatment of osteoarthritis, combining the viscosupplementation properties of HA with the pharmacological action of alendronate. nih.gov

Structure Activity Relationships and Computational Studies

Elucidation of Structural Determinants for Anti-Resorptive Potency

The molecular architecture of alendronate, and bisphosphonates in general, can be deconstructed into key components that dictate its biological function. The structure-activity relationship is primarily defined by the P-C-P backbone, a hydroxyl group at the R1 position, and a specific side chain at the R2 position. researchgate.net

P-C-P Backbone : The core phosphonate (B1237965) groups (P-C-P) act as a "bone hook," providing a strong affinity for hydroxyapatite (B223615) crystals in the bone matrix. researchgate.net This binding is a prerequisite for the drug's activity, concentrating it at sites of active bone remodeling. nih.gov

R1 Hydroxyl Group : The presence of a hydroxyl group (-OH) at the R1 position further enhances the molecule's ability to bind to calcium on the bone surface. This creates a tridentate ligand structure, strengthening the affinity for hydroxyapatite and localizing the drug at its site of action. nih.govauburn.edu

R2 Side Chain : The side chain attached to the central carbon atom is the principal determinant of a bisphosphonate's anti-resorptive potency. nih.gov For alendronate, this is a 4-aminobutyl chain. The presence of a nitrogen atom in this side chain dramatically increases potency—by a factor of 10 to 10,000 compared to non-nitrogen-containing bisphosphonates like etidronate. nih.gov The length of the alkyl chain is also critical; a three-carbon chain (as in pamidronate) or a four-carbon chain (as in alendronate) is considered optimal for activity. auburn.edu

The anti-resorptive potency of bisphosphonates is directly correlated with their ability to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway of osteoclasts. pharmgkb.org

| Compound | R2 Side Chain | Nitrogen-Containing | Relative Potency (vs. Etidronate = 1) | FPPS Inhibition (IC50) |

|---|---|---|---|---|

| Etidronate | -CH3 | No | 1 | 80,000 nM nih.gov |

| Pamidronate | -(CH2)2NH2 | Yes | ~100 auburn.edu | 500 nM nih.gov |

| Alendronate | -(CH2)3NH2 | Yes | ~1000 auburn.edu | 460 nM nih.gov |

| Risedronate | -CH2-(3-pyridinyl) | Yes | >1000 auburn.edu | 3.9 nM nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For bisphosphonates like alendronate, these models help to predict the potency and to understand the physicochemical properties essential for inhibiting bone resorption.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to understand the relationship between the steric (shape) and electrostatic (charge) fields of a molecule and its biological activity. uniroma1.it In the context of bisphosphonates, CoMFA models are built by aligning a series of related compounds and sampling their molecular fields at various grid points. The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. uniroma1.it These analyses graphically represent regions where steric bulk or specific charge distributions are favorable or unfavorable for activity, guiding the design of more potent inhibitors.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to interact with its biological target. The primary molecular target for alendronate is farnesyl pyrophosphate synthase (FPPS). pharmgkb.orgjci.org The interaction is highly specific, and computational models have elucidated the key binding features:

Phosphonate Groups : The two phosphonate groups chelate with three magnesium ions (Mg2+) in the enzyme's active site, mimicking the natural substrate, geranyl pyrophosphate (GPP). nih.gov

R1 Hydroxyl Group : This group forms critical hydrogen bonds with amino acid residues (e.g., Thr201 and Lys200) within the active site, further anchoring the ligand. nih.gov

Nitrogen Atom : The protonated nitrogen atom in alendronate's side chain forms an important hydrogen bond with a key residue (Gln240) in a pocket of the enzyme, a feature absent in non-nitrogenous bisphosphonates. nih.gov This interaction is crucial for the high inhibitory potency of nitrogen-containing bisphosphonates.

These interactions effectively block the active site of FPPS, preventing the synthesis of isoprenoid lipids necessary for the function and survival of osteoclasts. pharmgkb.orgfrontiersin.org

Polarity : The high polarity, conferred by the two phosphonate groups and the hydroxyl group, is essential for the molecule's strong affinity for the inorganic bone mineral (hydroxyapatite). However, this high polarity also results in very low oral bioavailability. nih.gov

Molecular Topology : The specific arrangement and connectivity of atoms, including the length and flexibility of the aminobutyl side chain, allow the molecule to adopt a conformation that fits optimally into the active site of the FPPS enzyme. Computational studies using quantum chemical calculations have investigated the electronic properties, such as HOMO-LUMO energy gaps, which relate to the molecule's reactivity and stability upon interaction with its target. researchgate.net

Molecular Modeling and Simulation of Alendronate Interactions

Molecular modeling and simulations are powerful computational tools used to predict and visualize the behavior of molecules at an atomic level. These methods provide insights into the 3D structure of alendronate and its interactions with biological systems.

Determining the stable three-dimensional arrangements (conformations) of a molecule is crucial for understanding its biological activity. openness-lab.org Computational methods like Density Functional Theory (DFT) have been employed to predict the most energetically favorable geometries of alendronate.

One study used DFT/B3LYP calculations to investigate the inclusion complex formed between alendronate and β-cyclodextrin. nih.gov The modeling showed that the most stable conformation occurred when the two phosphonate groups of alendronate were inserted into the wider side of the β-cyclodextrin cavity. nih.gov The calculations indicated that the formation of conventional hydrogen bonds was the primary factor stabilizing this non-covalent complex. nih.gov Such studies are vital for understanding how alendronate can interact with other molecules and for designing potential drug delivery systems.

| Insertion Mode | Description | Calculated Complexation Energy | Thermodynamic Favorability |

|---|---|---|---|

| Mode 1 ("Top" Side) | Two phosphonate groups inserted into the wider rim of the β-CD cavity. | -74.05 kcal/mol | More Favorable |

| Mode 2 ("Bottom" Side) | Two phosphonate groups inserted into the narrower rim of the β-CD cavity. | -60.85 kcal/mol | Less Favorable |

These computational predictions of molecular geometry help to explain the specific interactions that govern alendronate's binding affinity and mechanism of action.

Simulation of Interactions with Hydroxyapatite Surfaces

The profound affinity of alendronate for bone mineral is fundamentally driven by its interaction with hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary inorganic component of bone. Molecular dynamics (MD) simulations are powerful computational tools used to elucidate the specific nature of these interactions at an atomic level. These simulations model the physical movements of atoms and molecules, providing a detailed view of the binding process over time.

To simulate the alendronate-hydroxyapatite system, a multi-step process is typically employed. First, a crystal structure of hydroxyapatite is selected, and a specific surface, such as the (001) or (100) plane, is cleaved to represent the bone surface. semanticscholar.orgnih.gov This surface is then placed in a simulation box, often creating a supercell to represent a larger, repeating surface area. mdpi.com The alendronate molecule is then positioned near this surface.

The system is solvated, typically with water molecules, to mimic physiological conditions. The interactions between all atoms are governed by a set of mathematical functions known as a force field. MD simulations then solve Newton's equations of motion for this multi-atom system, tracking the trajectory of each atom over a defined period.

Analysis of these simulations reveals critical details about the binding mechanism:

Binding Conformation: Simulations identify the most stable orientation and conformation of the alendronate molecule on the hydroxyapatite surface.

Key Intermolecular Forces: They quantify the specific interactions, such as the formation of strong ionic bonds between the negatively charged phosphonate groups of alendronate and the positively charged calcium ions (Ca²⁺) on the hydroxyapatite surface.

Hydrogen Bonding: The role of the hydroxyl group and the primary amine on the alendronate side chain in forming hydrogen bonds with phosphate (B84403) and hydroxyl groups on the mineral surface is detailed. nih.gov These hydrogen bonds are crucial for the stability of the bound complex.

Table 1: Example Interaction Energy Components from MD Simulation of Alendronate on Hydroxyapatite (Illustrative Data)

| Energy Component | Description | Calculated Energy (kJ/mol) |

|---|---|---|

| Electrostatic Energy | Energy from ionic bonds and other charge-charge interactions (e.g., Phosphonate-Ca²⁺). | -1250 |

| Van der Waals Energy | Energy from weaker, short-range attractive and repulsive forces. | -150 |

| Hydrogen Bond Energy | Contribution from hydrogen bonds between alendronate and the surface. | -95 |

| Total Interaction Energy | Sum of all contributing energies, indicating binding strength. | -1495 |

Computational Evaluation of Specific Interactions with Metal Cations (e.g., Mg²⁺, Ca²⁺, Sr²⁺)

The phosphonate groups of alendronate are powerful chelating agents for divalent metal cations. This interaction is not only crucial for binding to the calcium-rich hydroxyapatite but also influences the compound's behavior in physiological environments containing other cations like magnesium (Mg²⁺). Computational studies are employed to precisely quantify and characterize these interactions.

Hydrothermal reaction studies have confirmed that alendronate readily forms stable, crystalline coordination complexes with Ca²⁺ and Mg²⁺. nih.gov In these structures, the alendronate ligand acts as a bridge, linking adjacent metal cations to form a three-dimensional framework. Computational models, particularly those using quantum mechanics, can be built based on these experimentally observed structures to calculate key parameters.

These computational evaluations typically involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the alendronate-cation complex, including bond lengths and angles.

Binding Energy Calculation: Quantifying the strength of the interaction between alendronate and the metal cation. A more negative binding energy indicates a more stable complex.

Charge Distribution Analysis: Examining how the electron density shifts upon complex formation, which reveals the nature of the coordinate bonds.

Table 2: Calculated Binding Energies of Alendronate with Divalent Cations (Illustrative Data)

| Metal Cation | Ionic Radius (Å) | Calculated Binding Energy (kJ/mol) | Coordination Geometry |

|---|---|---|---|

| Mg²⁺ | 0.72 | -1580 | Octahedral |

| Ca²⁺ | 1.00 | -1450 | Heptacoordinate |

| Sr²⁺ | 1.18 | -1375 | Octacoordinate |

Role of Solvent Molecules in Binding Affinity Models

The binding of alendronate to hydroxyapatite occurs in an aqueous environment. Solvent molecules, primarily water, play a critical role in the thermodynamics of this interaction. Before alendronate can bind to the mineral surface, water molecules that are hydrating both the alendronate molecule and the hydroxyapatite surface must be displaced. This desolvation process has a significant energetic cost that must be overcome for binding to occur.

Computational models for calculating binding free energy must therefore accurately account for the effects of the solvent. nih.gov Two primary approaches are used:

Explicit Solvent Models: In this method, individual water molecules are included in the simulation box. nih.gov This provides the most detailed and accurate representation of the solvent, capturing specific hydrogen bonding networks and the precise dynamics of water molecules at the binding interface. However, simulating a large number of solvent molecules is computationally very expensive, limiting the timescale and size of the systems that can be studied.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with the properties of water (e.g., its dielectric constant) rather than as individual molecules. This approach significantly reduces the computational cost, allowing for faster calculations of binding affinity. nih.gov While less detailed, implicit solvent models are effective for estimating the electrostatic component of the solvation energy, which is a major factor in the binding of charged molecules like alendronate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the properties and reactivity of molecules like alendronate at a fundamental level. Unlike classical force fields used in MD, DFT calculates the electronic density of a system to determine its energy and other properties.

Applications of DFT in the study of alendronate include:

Electronic Property Calculation: DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests the molecule is more reactive.

Reaction Mechanism Elucidation: DFT can model the transition states of chemical reactions, helping to understand the mechanisms by which alendronate interacts with other molecules or surfaces. For example, it can be used to study the formation of coordinate bonds with calcium ions.

Charge Distribution: DFT provides a detailed map of the electron distribution within the alendronate molecule. This allows for the calculation of partial atomic charges, identifying the specific atoms (e.g., the oxygen atoms of the phosphonate groups) that are the primary sites of interaction with cations.

Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data (e.g., from Infrared or Raman spectroscopy) to validate the computational model.

Table 3: Example Electronic Properties of Alendronic Acid Calculated by DFT (Illustrative Data)

| Property | Description | Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference reflecting chemical reactivity. | 6.7 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 8.5 Debye |

Monte Carlo Simulation for Stability and Efficiency

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC methods are particularly useful for exploring the vast number of possible configurations of a system to identify states of low energy and high stability.

For alendronate, MC simulations can be applied to study its binding to hydroxyapatite:

Conformational Sampling: Alendronate possesses several rotatable bonds. An MC simulation can efficiently sample a wide range of possible conformations of the molecule. By evaluating the energy of each conformation, the method can identify the most stable (lowest energy) shapes the molecule is likely to adopt, both in solution and when bound to the mineral surface.

Docking and Binding Mode Prediction: MC methods can be used to predict how alendronate binds to the hydroxyapatite surface. The simulation would involve randomly translating and rotating the alendronate molecule near the surface and accepting or rejecting moves based on the resulting change in energy. Over many iterations, this process converges on the most energetically favorable binding poses.

Free Energy Calculation: Techniques like Grand Canonical Monte Carlo (GCMC) can be used to compute ligand-protein binding free energies, offering an alternative to MD-based methods. researchgate.net

The "efficiency" of an MC simulation refers to its ability to adequately sample the conformational space and find the global energy minimum without getting trapped in local minima. This computational efficiency is crucial for accurately predicting the stability of the alendronate-hydroxyapatite complex.

Table 4: Example Output from a Monte Carlo Docking Simulation of Alendronate on Hydroxyapatite (Illustrative Data)

| Binding Pose Cluster | Number of Hits in Cluster | Mean Interaction Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| 1 | 152 | -1480 | Bidentate chelation to two Ca²⁺ ions; H-bond from -OH |

| 2 | 85 | -1350 | Tridentate chelation to three Ca²⁺ ions; no -OH H-bond |

| 3 | 41 | -1210 | Bidentate chelation to one Ca²⁺ ion; H-bond from -NH₂ |

Advanced Delivery Systems and Biomaterial Applications Research Focus

Development of Nanoparticle Delivery Systems for Alendronate Disodium (B8443419)

Nanotechnology offers a promising avenue to enhance the therapeutic efficacy of Alendronate Disodium. researchgate.net By encapsulating the drug within nanoparticles, it is possible to improve its delivery, control its release, and target it to specific sites, such as bone tissue. dovepress.comnih.gov

Polymeric Nanoparticles (e.g., Chitosan (B1678972), Polycaprolactone)

Polymeric nanoparticles are widely investigated as carriers for this compound due to their biocompatibility and biodegradability. researchgate.netsbvacuo.org.br

Chitosan: Chitosan, a natural polysaccharide, has been successfully used to formulate this compound nanoparticles. researchgate.netclinmedjournals.org The ionic gelation method is a common technique, where chitosan is cross-linked with agents like sodium tripolyphosphate (TPP) to form nanoparticles that encapsulate the drug. clinmedjournals.orgclinmedjournals.org These nanoparticles have been shown to have a spherical shape and a compact structure. researchgate.net Research indicates that parameters such as the concentration of chitosan and TPP, as well as the pH, can be optimized to control particle size and encapsulation efficiency. clinmedjournals.orgclinmedjournals.org Studies have reported particle sizes ranging from 60 nm to 220 nm. clinmedjournals.org In vitro release studies demonstrate that these chitosan-based nanoparticles can provide a sustained release of this compound over an extended period, which is a significant advantage over the rapid release of the pure drug. researchgate.netclinmedjournals.org For instance, one study showed a sustained release for up to 30 hours, compared to the nearly complete release of the pure drug within 8-10 hours. clinmedjournals.org

Polycaprolactone (B3415563) (PCL): Polycaprolactone (PCL) is another biocompatible polymer used for encapsulating this compound. researchgate.netsbvacuo.org.br Techniques such as double emulsion evaporation and nanoprecipitation have been employed to prepare PCL-based nanoparticles. researchgate.net These methods have yielded nanoparticles with sizes in the range of 200–450 nm. researchgate.net The molecular weight and amount of PCL used have been found to influence the particle size. researchgate.net Atomic Force Microscopy (AFM) has been utilized to study the surface morphology of PCL/Alendronate systems, revealing how the preparation technique affects the availability of the drug on the surface of the biomaterial. sbvacuo.org.br

Metal-Organic Framework (MOF)-Based Systems

Metal-Organic Frameworks (MOFs) are porous materials that have emerged as promising platforms for drug delivery. acs.org Research has explored the use of phosphonate (B1237965) MOFs, employing biologically acceptable metal ions like Ca²⁺ and Mg²⁺, with bisphosphonate drugs, including alendronate, acting as the organic linkers. researchgate.net These systems can be designed for pH-driven, self-sacrificial release of the active drug. researchgate.net For example, a study on cerium-doped, alendronate-loaded MOF nanodrugs (Aln/PSS@ZIF-8:Ce NPs) demonstrated pH-responsive drug release. acs.org A significant release of alendronate was observed in an acidic environment (pH ~6.8), which is relevant for inhibiting osteoclast formation. acs.org This pH-dependent release mechanism enhances the ability of alendronate to bind to hydroxyapatite (B223615) crystals in the bone matrix. acs.org

Gold Nanoparticle Conjugates

Gold nanoparticles (AuNPs) are being investigated as carriers for this compound due to their stability, safety profile, and potential for targeted delivery. nih.govresearchgate.net Research has focused on conjugating alendronate to the surface of gold nanoparticles. nih.govusf.edu One approach involves using alpha-lipoic acid (LA) as a dispersant and stabilizer to coat ultrasmall, Ångstrom-scale gold particles (AuÅPs), to which alendronate is then conjugated. nih.govresearchgate.netuts.edu.au This method allows for targeted delivery to bone. nih.govresearchgate.net Studies have shown that bisphosphonate-functionalized gold nanoparticles can increase the apoptotic effects on osteoclast cells compared to the free drug. usf.edu The surface density of alendronate on gold nanoparticles has been estimated to be approximately 2.6 molecules per nm². usf.edu

Encapsulation Strategies and Efficiency

The encapsulation of a hydrophilic drug like this compound into polymeric nanoparticles presents a challenge. researchgate.netuu.nl Various strategies have been developed to improve encapsulation efficiency (EE) and drug loading capacity.

The double emulsion (W1/O/W2) solvent evaporation method is frequently used. researchgate.netsbmu.ac.ir For PCL nanoparticles, this technique has achieved a higher encapsulation efficiency (up to 34%) compared to nanoprecipitation (up to 18.8%). researchgate.netnih.gov Similarly, for PLGA nanoparticles, the W1/O/W2 method has yielded EE values ranging from 19.13% to 49.98%. sbmu.ac.ir

The ionic gelation technique , primarily used for chitosan nanoparticles, has demonstrated high encapsulation efficiency, with some studies reporting a maximum of 70%. researchgate.net Another study reported an entrapment efficiency of 72.46%. nih.gov

Solid lipid nanoparticles (SLNs) have also been developed. Using a hot homogenization method and optimizing with Derringer's desirability function, an EE of 74.3% was predicted for alendronate sodium in SLNs. nih.gov

The choice of encapsulation method significantly impacts the efficiency. For instance, the encapsulation of alendronate in PLGA microspheres using a standard W1/O/W2 method was poor (EE of 1%), but this improved dramatically to nearly 100% with a non-aqueous W/O1/O2 emulsification method. uu.nl

Interactive Data Table: Comparison of Encapsulation Strategies for this compound

| Delivery System | Preparation Method | Particle Size | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

|---|---|---|---|---|---|

| Chitosan Nanoparticles | Ionic Gelation | 91-175 nm | Up to 70% | - | researchgate.net |

| Chitosan Nanoparticles | Ionic Gelation | 135.75 ± 5.80 nm | 72.46 ± 0.879% | 30.92 ± 0.375% | nih.gov |

| Polycaprolactone (PCL) Nanoparticles | Double Emulsion | 195-447 nm | 15.12–34.21% | Up to 20.7% | researchgate.netnih.gov |

| Polycaprolactone (PCL) Nanoparticles | Nanoprecipitation | 195-447 nm | 0.36–18.8% | Up to 8.2% | researchgate.netnih.gov |

| PLGA Nanoparticles | W1/O/W2 Solvent Evaporation | - | 19.13-49.98% | 2.65-12.65% | sbmu.ac.ir |

| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | 98 nm | 74.3% | - | nih.gov |

| MOF (Aln/PSS@ZIF-8:Ce) | - | - | 30.6% | - | acs.org |

This compound Integration with Biomaterials for Bone Research

Integrating this compound directly into biomaterials used for bone regeneration is a key area of research. This approach aims to create a local drug depot at the site of bone injury or defect, providing sustained drug release and enhancing the therapeutic outcome. dovepress.com

Calcium Phosphate (B84403) Bone Cements as Drug Carriers

Calcium phosphate cements (CPCs) are widely used in bone grafting applications due to their biocompatibility, osteoconductivity, and similarity to the mineral component of bone. mdpi.comresearchgate.net They serve as excellent carriers for drugs like this compound. researchgate.netnih.gov The drug can be incorporated into the cement, although its high affinity for calcium can affect the cement's setting time and mechanical properties. researchgate.netresearchgate.net

Studies have fabricated CPCs with varying concentrations of alendronate (e.g., 2, 5, 10 wt%). researchgate.netnih.gov These alendronate-loaded CPCs have been shown to provide sustained release of the drug over several weeks. researchgate.netnih.gov For example, one study reported a sustained release over 21 days, with the release rate increasing with higher drug concentrations in the cement. researchgate.netnih.gov Another investigation using a highly porous amorphous calcium phosphate (ACP) as a carrier for alendronate demonstrated a release of approximately 25% of the loaded drug over 22 days. mdpi.com

To mitigate the negative effects of direct drug loading on cement properties, researchers have explored indirect incorporation methods. dovepress.comresearchgate.net One such strategy involves loading alendronate into solid lipid microparticles, which are then mixed into the calcium phosphate cement. dovepress.comresearchgate.net This approach is expected to decrease the initial burst release of alendronate, allowing for proper cement setting while still providing a sustained local delivery of the drug. dovepress.com

Controlled Release Kinetics in vitro and in vivo Studies

A key goal of advanced delivery systems is to control the release kinetics of the encapsulated drug. For Alendronate, various biomaterials have been shown to provide sustained and prolonged release profiles, a significant improvement over the rapid release of the pure drug. clinmedjournals.org

In vitro dissolution tests of Alendronate-loaded solid lipid particles (SLPs) demonstrated a prolonged release over 70 hours. mdpi.com Kinetic analysis revealed that these SLPs followed zero-order kinetics, which is characteristic of systems that release a drug at a constant rate, ideal for prolonged-release applications. mdpi.com

Chitosan-based nanoparticles have also been shown to provide sustained release. Compared to pure Alendronate solution, which released about 90% of the drug within 8-10 hours, the chitosan nanoparticle formulation showed a sustained release for up to 30 hours. clinmedjournals.org This began with an initial burst release, followed by a more gradual release. clinmedjournals.org

Scaffolds made from materials like polycaprolactone (PCL) and hydroxyapatite (HA) can also be tuned for specific release profiles. Electrospun PCL/HA scaffolds released Alendronate for more than 22 days, with the release kinetics being dependent on the scaffold's composition. tandfonline.comnih.gov Similarly, Alendronate-eluting biphasic calcium phosphate (BCP) scaffolds showed a sustained release for up to 28 days. science.gov In another study, PLGA microspheres containing an Alendronate-calcium phosphate conjugate demonstrated controlled release over a 70-day period. nih.gov

The table below summarizes findings on the release kinetics of Alendronate from various delivery systems.

| Delivery System | Release Duration | Release Kinetics/Profile | Study Type | Citation |

| Solid Lipid Particles (SLPs) | 70 hours | Prolonged, Zero-order kinetics | In vitro | mdpi.com |

| Chitosan Nanoparticles | Up to 30 hours | Sustained release (initial burst) | In vitro | clinmedjournals.org |

| PCL/HA Fibrous Scaffolds | > 22 days | Gradual, tunable release | In vitro | tandfonline.comnih.gov |

| Biphasic Calcium Phosphate (BCP) Scaffolds | Up to 28 days | Sustained release | In vitro | science.gov |

| PLGA Microspheres with CaP-Alendronate | 70 days | Controlled release | In vitro | nih.gov |

| Alendronate-HAP in PLGA Microspheres | Up to 30 days | Controlled release | Not Specified | espublisher.com |

Cellular Responses to Alendronate in Advanced Delivery Systems

The ultimate test of an Alendronate delivery system is its effect on bone cells. Studies show that Alendronate released from these advanced systems retains its biological activity, effectively influencing osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

In systems using calcium phosphate cements, the presence of Alendronate was found to promote the proliferation and differentiation of MG63 osteoblast-like cells. researchgate.net Simultaneously, it inhibited the formation and function of osteoclasts. researchgate.net Similarly, in vivo studies with PCL/HA scaffolds releasing Alendronate showed that the drug supported bone formation in the areas surrounding the implant. tandfonline.comnih.gov

The functionalization of biosilica with Alendronate has also shown targeted cellular effects. When tested with J774 osteoclast-like cells, the Alendronate-functionalized biosilica was able to decrease the metabolic activity of these cells, demonstrating its anti-osteoclastic potential. researchgate.net

Furthermore, research on human bone marrow stromal cells showed that treatment with Alendronate led to an increase in the expression of key proteins involved in osteogenic differentiation, such as RUNX2 and osteocalcin (B1147995). espublisher.com The treatment also resulted in higher mRNA expression of fibroblast growth factor 2 (FGF2), RUNX2, and bone morphogenetic protein 2 (BMP2). espublisher.com A preliminary toxicological evaluation of PLGA particles for Alendronate delivery showed no negative impact on pre-osteoblastic cell viability; in fact, it appeared to have a positive effect over 72 hours. nih.gov

The table below summarizes the observed cellular responses to Alendronate delivered from advanced systems.

| Delivery System | Cell Type(s) | Observed Cellular Response | Citation |

| Calcium Phosphate Cement with Alendronate | MG63 Osteoblasts, Osteoclasts | Promoted osteoblast proliferation and differentiation; inhibited osteoclastogenesis and function. | researchgate.net |

| PCL/HA Scaffolds with Alendronate | Osteoblasts and Osteoclast-like cells (co-culture) | Supported peri-implant bone formation in vivo. | tandfonline.comnih.gov |

| Alendronate-Functionalized Biosilica | J774 Osteoclast-like cells | Decreased metabolic activity of osteoclasts. | researchgate.net |

| Alendronate (general treatment) | Human Bone Marrow Stromal Cells | Increased levels of RUNX2, osteocalcin, FGF2, and BMP2. | espublisher.com |

| PLGA Microspheres | Pre-osteoblastic cells | No negative impact on cell viability; suggested positive effect. | nih.gov |

| Alendronate-Eluting BCP Scaffolds | MG-63 cells | Stimulated osteogenic differentiation. | science.gov |

Q & A

Q. How should longitudinal clinical trial data be analyzed to assess this compound’s fracture risk reduction in heterogeneous populations?

- Methodological Answer : Apply Cox proportional hazards models to time-to-fracture data, stratified by baseline BMD T-scores and comorbidities. Use propensity score matching to control for confounders (e.g., age, corticosteroid use). Sensitivity analyses (e.g., excluding non-adherent participants) strengthen causal inference .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.